2-Benzylpyridin-4-amine
Description
2-Benzylpyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a benzyl group at the 2-position and an amine group at the 4-position. Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-benzylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
InChI Key |
HLVLXVTWPVZTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2-Halopyridin-4-amine Derivatives
A common and effective method involves the nucleophilic substitution of a halogen atom (chlorine or bromine) at the 2-position of a 4-aminopyridine derivative with benzylamine or benzyl nucleophiles.
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloropyridin-4-amine or 2-bromopyridin-4-amine |
| Nucleophile | Benzylamine |
| Solvent | Ethanol, methanol, or polar aprotic solvents |
| Base | Sodium hydroxide, potassium carbonate |
| Temperature | 60–100 °C |
| Reaction Time | 4–24 hours |
| Yield | 60–85% |
This method exploits the nucleophilicity of benzylamine to displace the halogen at the 2-position, forming 2-Benzylpyridin-4-amine with moderate to high yields. The reaction is typically carried out under reflux conditions to ensure completion.
Cross-Coupling Reactions (Suzuki–Miyaura Coupling)
Another synthetic route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, between 2-halopyridin-4-amine derivatives and benzylboronic acid or its esters.
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate, cesium carbonate |
| Solvent | Toluene, dioxane, or aqueous mixtures |
| Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
| Yield | 70–90% |
This method offers high regioselectivity and functional group tolerance, allowing the preparation of 2-Benzylpyridin-4-amine with high purity and yield.
Ammoniation of 2,4-Dibromopyridine Derivatives
A patented method (CN102603622B) describes the ammoniation of 2,4-dibromopyridine-N-oxide to selectively introduce an amino group at the 4-position, followed by substitution at the 2-position with benzyl derivatives to yield 2-Benzylpyridin-4-amine.
Process Summary:
- Step 1: Ammoniation of 2,4-dibromopyridine-N-oxide at 60 °C for 0.5 hours.
- Step 2: Reaction with benzyl nucleophiles under controlled conditions.
- Step 3: Isolation by filtration and purification to achieve yields around 79.5% with 98% purity.
The method emphasizes mild reaction conditions and high selectivity for the amino substitution at the 4-position.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloropyridin-4-amine + benzylamine | Base (NaOH/K2CO3), ethanol, reflux | 60–85 | 95–98 | Simple, cost-effective | Longer reaction times, moderate yields |
| Suzuki–Miyaura coupling | 2-Halopyridin-4-amine + benzylboronic acid | Pd catalyst, base, toluene, 80–110 °C | 70–90 | >98 | High selectivity, scalable | Requires expensive catalysts |
| Ammoniation of dibromopyridine-N-oxide | 2,4-Dibromopyridine-N-oxide + ammonia + benzyl nucleophile | 60 °C, 0.5 h, filtration, purification | ~79.5 | 98 | High purity, mild conditions | Multi-step, patented process |
Analytical and Characterization Data
The synthesized 2-Benzylpyridin-4-amine is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR (400 MHz, DMSO-d6): Signals corresponding to aromatic protons of the pyridine and benzyl groups, and the amino protons appearing as singlets or doublets depending on substitution pattern.
- Example: δ 6.20 (s, 2H, NH2), 6.64–6.66 (dd, 2H, J = 8 Hz), 7.78–7.79 (d, 1H).
Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of 2-Benzylpyridin-4-amine.
Melting Point Determination: Typical melting points range depending on purity and crystallinity.
High-Performance Liquid Chromatography (HPLC): Confirms purity >95%.
Research Findings and Applications
Biological Activity Correlation
The preparation methods yielding high purity 2-Benzylpyridin-4-amine enable its use in biochemical assays and pharmaceutical research. The compound has been investigated for:
- Modulation of enzyme activity, particularly in DNA repair pathways.
- Potential anticancer and anti-inflammatory effects, as suggested by studies on related benzyl-substituted pyridines.
Industrial Scalability
The nucleophilic substitution and cross-coupling methods have been adapted for industrial scale synthesis, with continuous flow reactors improving reaction control and product consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Benzylpyridin-4-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the material science industry, 2-Benzylpyridin-4-amine is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Benzylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison :
| Property | 2-Benzylpyridin-4-amine | N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine |
|---|---|---|
| Molecular Weight | 184.24 g/mol | 312.37 g/mol |
| Key Functional Groups | Amine, benzyl | Amine, nitro, benzyl, piperidine |
| Reactivity | Moderate (amine basicity) | High (nitro group enhances electrophilicity) |
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4)
- Molecular Formula : C₁₂H₁₂N₄O₃
- Molecular Weight : 260.25 g/mol
- Key Features :
- Pyrimidine core with benzyloxy and nitro substituents.
- The benzyloxy group (-OCH₂C₆H₅) increases steric bulk and alters solubility compared to benzyl.
Comparison :
| Property | 2-Benzylpyridin-4-amine | 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine |
|---|---|---|
| Core Structure | Pyridine | Pyrimidine |
| Substituents | Benzyl, amine | Benzyloxy, nitro, methyl, amine |
| Solubility | Moderate (amine) | Lower (benzyloxy is hydrophobic) |
4-(2,6-Diphenylpyridin-4-yl)aniline (CAS 61102-76-9)
- Molecular Formula : C₂₃H₁₈N₂
- Molecular Weight : 322.40 g/mol
- Key Features: Two phenyl groups at the 2- and 6-positions of pyridine.
- Applications: Potential use in materials science or as a ligand in catalysis.
Comparison :
| Property | 2-Benzylpyridin-4-amine | 4-(2,6-Diphenylpyridin-4-yl)aniline |
|---|---|---|
| Aromatic Substituents | Single benzyl | Two phenyl groups |
| Molecular Weight | 184.24 g/mol | 322.40 g/mol |
| Applications | Medicinal chemistry | Materials science |
4-(2-Aminophenethyl)pyridine (CAS 105972-24-5)
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.27 g/mol
- Key Features: Aminophenethyl chain introduces a primary amine, increasing basicity. Flexible ethyl linker may enhance binding to flexible protein targets.
Comparison :
| Property | 2-Benzylpyridin-4-amine | 4-(2-Aminophenethyl)pyridine |
|---|---|---|
| Amine Type | Aromatic amine | Primary aliphatic amine |
| Backbone Flexibility | Rigid (benzyl) | Flexible (ethyl chain) |
Data Table of Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Benzylpyridin-4-amine | N/A | C₁₂H₁₂N₂ | 184.24 | Amine, benzyl |
| N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine | 185058-54-2 | C₁₇H₂₀N₄O₂ | 312.37 | Amine, nitro, piperidine |
| 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine | 160948-33-4 | C₁₂H₁₂N₄O₃ | 260.25 | Amine, nitro, benzyloxy |
| 4-(2,6-Diphenylpyridin-4-yl)aniline | 61102-76-9 | C₂₃H₁₈N₂ | 322.40 | Amine, diphenylpyridine |
| 4-(2-Aminophenethyl)pyridine | 105972-24-5 | C₁₃H₁₄N₂ | 198.27 | Primary amine, phenethyl |
Q & A
Q. What are the common synthetic routes for preparing 2-Benzylpyridin-4-amine and its derivatives?
- Methodological Answer : A typical synthesis involves condensation reactions between pyridine precursors and benzylating agents. For example, substituted pyridin-4-amines can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. Derivatives often require functionalization at the pyridine ring, such as bromination or methylation, followed by benzylation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .
Q. How can researchers characterize the structural integrity of 2-Benzylpyridin-4-amine?
- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated for structurally analogous N-benzyl thienopyrimidin-4-amine derivatives . Complementary techniques include NMR spectroscopy (¹H/¹³C) to verify proton environments and high-resolution mass spectrometry (HRMS) for molecular weight validation. NIST spectral databases provide reference data for cross-validation .
Q. What safety precautions are necessary when handling 2-Benzylpyridin-4-amine in laboratory settings?
- Methodological Answer :
- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation or skin contact, as pyridine derivatives may exhibit uncharacterized toxicity .
- Waste Disposal : Follow institutional guidelines for organic amine waste, including neutralization before disposal .
Advanced Research Questions
Q. How can researchers optimize the yield of 2-Benzylpyridin-4-amine in multi-step syntheses?
- Methodological Answer :
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .
- Stepwise Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions .
Q. What strategies resolve contradictions in reported biological activities of 2-Benzylpyridin-4-amine derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme concentration, pH) to isolate variables .
- Structural Analogs : Synthesize derivatives with controlled substitutions (e.g., halogens, methyl groups) to establish structure-activity relationships (SAR) .
- Computational Validation : Use molecular docking to predict binding affinities against target proteins (e.g., cholinesterases) and reconcile discrepancies .
Q. How to design 2-Benzylpyridin-4-amine derivatives for selective enzyme inhibition?
- Methodological Answer :
- Targeted Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance interactions with enzyme active sites, as seen in nitropyridine analogs .
- Bioisosteric Replacement : Replace the benzyl group with heterocyclic moieties (e.g., piperidine) to improve selectivity, as demonstrated in related kinase inhibitors .
- Enzyme Kinetics : Perform IC₅₀ and Ki assays to quantify inhibition potency and selectivity across enzyme isoforms .
Q. What analytical techniques validate the purity and stability of 2-Benzylpyridin-4-amine under varying storage conditions?
- Methodological Answer :
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. A purity threshold of ≥95% is typical for research-grade compounds .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare results with baseline HPLC chromatograms .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to establish safe storage limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
